![molecular formula C19H16N2O4S3 B3204993 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1040638-99-0](/img/structure/B3204993.png)
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole and thiophen moieties. The following general steps are often employed:
- Formation of Thiazole Ring : Reaction of appropriate thioketones with α-halo carbonyl compounds.
- Introduction of Benzo[d][1,3]dioxole : Incorporation of benzo[d][1,3]dioxole derivatives through nucleophilic substitution.
- Final Acetylation : The final product is obtained through acetylation reactions.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. A study reported that benzothiazole derivatives demonstrated a broad spectrum of antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms .
Anticancer Properties
The anticancer potential of compounds containing benzodioxole and thiazole structures has been highlighted in several studies. For example, a related compound was evaluated for its cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated moderate to high cytotoxicity, with IC50 values ranging from 26 to 65 µM across different cell lines .
Antidiabetic Effects
Benzodioxole derivatives have also been explored for their antidiabetic properties. In vivo studies on streptozotocin-induced diabetic mice showed that certain derivatives significantly reduced blood glucose levels, indicating potential for therapeutic use in diabetes management .
Case Studies
- Antimicrobial Efficacy : A study synthesized various thiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. The compound exhibited notable inhibition at concentrations comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .
- Diabetes Model : In a model using diabetic mice, administration of the compound led to a significant decrease in fasting blood glucose levels after one week of treatment, showcasing its potential as an antidiabetic agent .
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c22-15(12-3-4-16-17(6-12)25-11-24-16)10-28-19-21-13(9-27-19)7-18(23)20-8-14-2-1-5-26-14/h1-6,9H,7-8,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUOCTYLNWZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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